1,2-Bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethane
Overview
Description
1,2-Bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethane is a chemical compound characterized by its boronic acid derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethane typically involves the reaction of phenol derivatives with boronic acid derivatives under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed coupling of phenol derivatives with boronic acids.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, scalability, and desired purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be employed to reduce the boronic acid derivatives to their corresponding borane derivatives.
Substitution: Substitution reactions can occur at the boronic acid moiety, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions, such as amines, alcohols, and halides.
Major Products Formed:
Oxidation: Oxidized phenols, quinones, and other oxidized derivatives.
Reduction: Borane derivatives and other reduced forms.
Substitution: Substituted boronic acids and their derivatives.
Scientific Research Applications
Chemistry: This compound is used in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction, which is widely employed in the formation of carbon-carbon bonds.
Biology: It has applications in bioconjugation and labeling of biomolecules, aiding in the study of biological processes.
Medicine: The compound is explored for its potential use in drug discovery and development, particularly in the design of boronic acid-based drugs.
Industry: It is used in material science for the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1,2-Bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethane exerts its effects involves its interaction with various molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its biological and chemical applications. The pathways involved include the formation of boronic esters and the activation of various biochemical processes.
Comparison with Similar Compounds
1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
Uniqueness: 1,2-Bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethane is unique due to its specific structural features, such as the presence of the phenoxyethane moiety, which differentiates it from other boronic acid derivatives. This structural difference can influence its reactivity and applications.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethoxy]phenyl]-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36B2O6/c1-23(2)24(3,4)32-27(31-23)19-11-9-13-21(17-19)29-15-16-30-22-14-10-12-20(18-22)28-33-25(5,6)26(7,8)34-28/h9-14,17-18H,15-16H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPDALDGIWYANS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCOC3=CC=CC(=C3)B4OC(C(O4)(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36B2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674483 | |
Record name | 2,2'-[Ethane-1,2-diylbis(oxy-3,1-phenylene)]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073353-94-2 | |
Record name | 2,2'-[Ethane-1,2-diylbis(oxy-3,1-phenylene)]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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